molecular formula C7H12O2 B8524336 4,5-Dihydro-3-isopropylfuran-2(3H)-one

4,5-Dihydro-3-isopropylfuran-2(3H)-one

Cat. No. B8524336
M. Wt: 128.17 g/mol
InChI Key: DIJBVDNZHHSFOY-UHFFFAOYSA-N
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Patent
US04707491

Procedure details

A mixture of 8.3 g (66 mmol) of α-isopropylidene-γ-butyrolactone and 0.5 g of 10% Pd-C in 200 mL of EtOAc was hydrogenated at 40 p.s.i. in a Parr shaker until H2 uptake ceased (ca. 1 h). The catalyst was removed by filtration through Celite, the solvent removed, and the product distilled to yield 7.8 (93%) of α-isopropyl-γ-butyrolactone as a colorless liquid: bp 53°-54° C./0.2-0.3 torr. The 1H-nmr and IR were identical to those reported by Kendall and Wells, Aust. J. Chem. 27(10), 2293-2295 (1974).
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[C:4]1[CH2:9][CH2:8][O:7][C:5]1=[O:6])([CH3:3])[CH3:2]>CCOC(C)=O.[Pd]>[CH:1]([CH:4]1[CH2:9][CH2:8][O:7][C:5]1=[O:6])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
8.3 g
Type
reactant
Smiles
C(C)(C)=C1C(=O)OCC1
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(ca. 1 h)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through Celite
CUSTOM
Type
CUSTOM
Details
the solvent removed
DISTILLATION
Type
DISTILLATION
Details
the product distilled

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%
Name
Type
product
Smiles
C(C)(C)C1C(=O)OCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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